molecular formula C20H34O6 B107277 6,15-Diketo-13,14-dihydro-PGF1alpha CAS No. 63983-53-9

6,15-Diketo-13,14-dihydro-PGF1alpha

Cat. No.: B107277
CAS No.: 63983-53-9
M. Wt: 370.5 g/mol
InChI Key: KBHLXKOKUVJZIS-MKXGPGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

6,15-Diketo-13,14-dihydro-PGF1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown to enhance intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It enhances intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It is a potential metabolite of either PGF1α or PGF2α and likely precursor to tetranor-PGFM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,15-Diketo-13,14-dihydro-PGF1alpha typically involves the oxidation of prostacyclin. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction and purification from biological sources. The process involves the crystallization of the compound from purified biological extracts .

Chemical Reactions Analysis

Types of Reactions

6,15-Diketo-13,14-dihydro-PGF1alpha undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can be further utilized in different biochemical pathways .

Scientific Research Applications

6,15-Diketo-13,14-dihydro-PGF1alpha has several scientific research applications:

    Chemistry: Used as a reference compound in the study of prostaglandin metabolism.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the production of pharmaceuticals targeting vascular health.

Comparison with Similar Compounds

Similar Compounds

    Prostacyclin (PGI2): The parent compound, known for its potent vasodilatory and anti-thrombotic effects.

    6-Keto-PGF1alpha: Another metabolite of prostacyclin with similar biological activities.

    13,14-Dihydro-PGF1alpha: A related compound with comparable metabolic pathways.

Uniqueness

6,15-Diketo-13,14-dihydro-PGF1alpha is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other metabolites. Its role in enhancing cAMP levels and promoting cholesterol catabolism in vascular smooth muscle cells highlights its potential therapeutic applications .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLXKOKUVJZIS-MKXGPGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981700
Record name 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63983-53-9
Record name 6,15-Diketo-13,14-dihydroprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,15-Diketo-13,14-dihydro-prostaglandin F1α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical methods are used to quantify 6,15-Diketo-13,14-dihydro-PGF1alpha in biological samples?

A1: The research article describes a highly sensitive method for quantifying this compound in human plasma using gas chromatography/selected ion monitoring (GC/SIM) []. This method utilizes [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard to improve accuracy and precision.

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